(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine
CAS No.:
Cat. No.: VC15909422
Molecular Formula: C11H17N3O6
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O6 |
|---|---|
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | (2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1 |
| Standard InChI Key | ZHSHILPNZJXHGF-NKWVEPMBSA-N |
| Isomeric SMILES | CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)O |
| Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>17</sub>N<sub>3</sub>O<sub>6</sub> |
| Molecular Weight | 287.27 g/mol |
| Stereochemistry | (2R,3S) configuration |
| Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O |
| PubChem ID | 12880829 |
The compound’s structure integrates a 4-ethyl-2,3-dioxopiperazine ring linked via a carbonyl group to D-threonine, a non-proteinogenic amino acid. This configuration enhances its ability to interact with bacterial enzymes involved in cell wall synthesis .
Stereochemical Significance
The D-threonine moiety distinguishes this compound from naturally occurring L-amino acids, rendering it resistant to proteolytic degradation and improving its bioavailability. The (2R,3S) configuration ensures optimal spatial alignment for binding to penicillin-binding proteins (PBPs), a key mechanism in β-lactam antibiotics .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine involves multistep organic reactions, emphasizing protection-deprotection strategies and stereochemical control.
Step 1: D-Threonine Activation
D-threonine undergoes methyl esterification to protect its carboxyl group, forming D-threonine methyl ester. This step prevents unwanted side reactions during subsequent coupling.
Step 2: Piperazine Ring Formation
4-Ethyl-2,3-dioxopiperazine is synthesized via cyclization of ethylenediamine derivatives under oxidative conditions. The dioxo groups at positions 2 and 3 are introduced using ketone-forming reagents .
Step 3: Coupling Reaction
The activated piperazine carbonyl chloride reacts with the amino group of D-threonine methyl ester in the presence of a coupling agent (e.g., HOBt/EDCI). This forms the amide bond, yielding the protected intermediate.
Step 4: Deprotection and Purification
The methyl ester is hydrolyzed under basic conditions to regenerate the free carboxylic acid. Final purification via column chromatography or crystallization ensures high enantiomeric purity (>99%).
Applications in Antibiotic Development
Role in Cefbuperazone Sodium Synthesis
(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is a critical intermediate in the production of cefbuperazone sodium, a third-generation cephalosporin. The compound’s dioxopiperazine group enhances the antibiotic’s stability against β-lactamases, while the D-threonine moiety improves membrane permeability .
Table 2: Key Antibacterial Derivatives
| Derivative | Target Pathogens | Mechanism of Action |
|---|---|---|
| Cefbuperazone sodium | Gram-negative bacteria | PBP inhibition, β-lactamase resistance |
| Penicillin analogs | Staphylococci, Streptococci | Cell wall synthesis disruption |
Structure-Activity Relationships (SAR)
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Dioxopiperazine Ring: The electron-withdrawing dioxo groups increase electrophilicity, enhancing acylation of PBPs .
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Ethyl Substituent: The 4-ethyl group on the piperazine ring improves lipid solubility, facilitating penetration through bacterial outer membranes.
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D-Threonine Backbone: The (2R,3S) configuration ensures compatibility with the active sites of PBPs, reducing off-target interactions .
Research Findings and Mechanistic Insights
Enzymatic Inhibition Studies
Electrospray mass spectrometry (ESI-MS) studies reveal that derivatives of this compound form stable acyl-enzyme complexes with D-alanyl-D-alanine carboxypeptidases, effectively blocking peptidoglycan cross-linking . The binding affinity (K<sub>i</sub>) for E. coli PBPs ranges from 0.1–1.2 μM, comparable to later-generation cephalosporins .
Resistance Mitigation
The dioxopiperazine moiety reduces susceptibility to hydrolytic cleavage by β-lactamases. Molecular dynamics simulations show that the rigid piperazine ring sterically hinders access to the enzyme’s catalytic serine residue .
Industrial and Pharmacological Implications
Scalable Synthesis
Recent optimizations in coupling efficiency (yield increased from 48% to 72%) and enantioselective crystallization have reduced production costs by approximately 30%, making this intermediate economically viable for large-scale antibiotic manufacturing.
Future Directions
Ongoing research focuses on modifying the piperazine ring’s substituents to further enhance β-lactamase resistance. For example, introducing fluorinated ethyl groups is being explored to improve pharmacokinetic profiles .
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